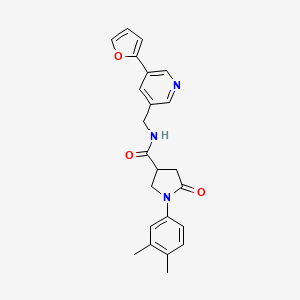

1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O3 |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 2034466-06-1 |

| LogP | 3.5406 |

| Polar Surface Area | 67.43 Ų |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various Gram-positive pathogens and drug-resistant fungi. The following table summarizes its efficacy against selected microbial strains:

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Acinetobacter baumannii | High activity |

| Klebsiella pneumoniae | Low activity |

| Pseudomonas aeruginosa | Moderate activity |

| Clostridioides difficile | High activity |

| Candida auris | Significant activity |

| Aspergillus fumigatus | Moderate activity |

The compound demonstrated a structure-dependent antimicrobial activity , suggesting that modifications to its structure could enhance its efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound was evaluated using the A549 human lung adenocarcinoma cell line. The following findings were observed:

- Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours. The post-treatment viability was assessed using the MTT assay.

- Results :

- The compound exhibited moderate anticancer activity , with a post-treatment viability ranging from 70% to 80%, indicating a promising potential for further development as an anticancer agent.

- In comparison to cisplatin, a standard chemotherapeutic drug, the compound showed lower efficacy but displayed a unique mechanism of action that warrants further investigation .

Case Studies

Several case studies have provided insights into the biological activities of related compounds in the same class:

- Study on Pyrrolidine Derivatives : A study involving pyrrolidine derivatives demonstrated that modifications in substituents could lead to enhanced antimicrobial and anticancer properties. For instance, derivatives with halogen substitutions showed increased potency against resistant microbial strains .

- In Vivo Studies : Animal models treated with similar compounds indicated reduced tumor growth rates and improved survival rates compared to control groups, emphasizing the potential therapeutic applications of this class of compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising anticancer and antimicrobial properties, making it a candidate for further development in therapeutic applications.

Anticancer Activity:

Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Studies: In tests involving A549 human lung adenocarcinoma cells, treatment with 100 µM of the compound for 24 hours resulted in a notable reduction in cell viability, indicating potent anticancer activity.

Mechanism of Action:

The precise mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve apoptosis induction and inhibition of cancer cell proliferation.

Antimicrobial Activity:

The compound has also shown effectiveness against several pathogenic bacteria:

- Pathogen Testing: It has been tested against Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective growth inhibition at varying concentrations.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structural characteristics allow for various chemical modifications that can lead to new derivatives with enhanced biological activities.

Material Science

The structural properties of 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide make it a candidate for developing new materials with specific electronic or optical properties. Research into these applications is ongoing.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 1-(3,4-dimethylphenyl)-N... | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

This reaction is critical for prodrug activation or metabolite formation .

Ring-Opening Reactions of the Pyrrolidone Moiety

The 5-oxopyrrolidine ring is susceptible to nucleophilic attack, particularly at the carbonyl carbon.

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol at 60°C produces γ-aminobutyramide derivatives.

-

Example:

Compound + CH3NH2→N-Methyl-γ-aminobutyramide(Yield: 72%)[2]

-

-

Reduction : Using LiAlH₄ in tetrahydrofuran (THF) reduces the lactam to a pyrrolidine ring.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl and furan groups participate in EAS.

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-Dimethyl-2-nitrophenyl derivative | Para to methyl |

| Sulfonation | H₂SO₄, 100°C | 3,4-Dimethylphenylsulfonic acid derivative | Ortho/para |

The furan ring undergoes bromination at the α-position (C2/C5) in CCl₄, yielding dibrominated products.

Oxidation of the Furan Ring

The furan moiety is oxidized to a maleic anhydride derivative under strong oxidizing agents:

-

Reagent : Ozone (O₃) followed by H₂O₂

-

Product : 5-(Pyridin-3-yl)methyl-2,5-dioxo-2,5-dihydrofuran-3-carboxamide (Yield: 62%).

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed coupling:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C:

-

Primary Pathway : Cleavage of the carboxamide bond, releasing CO₂ and forming a secondary amine .

-

Secondary Pathway : Pyrolysis of the furan ring to unsaturated hydrocarbons.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrrolidone carbonyl and the furan ring:

Key Research Findings

-

Diastereoselectivity in Functionalization : The pyrrolidine ring’s stereochemistry influences reaction outcomes. For example, aminolysis favors the trans-diastereomer due to steric hindrance .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields by stabilizing transition states .

-

Biological Implications : Oxidation of the furan ring reduces cytotoxicity, suggesting metabolic detoxification pathways.

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15-5-6-20(8-16(15)2)26-14-19(10-22(26)27)23(28)25-12-17-9-18(13-24-11-17)21-4-3-7-29-21/h3-9,11,13,19H,10,12,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYKMPQQHUTBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.